molecular formula C18H21N5O4 B2692308 2-((1-(4-Ethyl-2,3-dioxopiperazine-1-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile CAS No. 2034618-31-8

2-((1-(4-Ethyl-2,3-dioxopiperazine-1-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile

Cat. No.: B2692308
CAS No.: 2034618-31-8
M. Wt: 371.397
InChI Key: XXVJCOKSEAPPAW-UHFFFAOYSA-N
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Description

2-((1-(4-Ethyl-2,3-dioxopiperazine-1-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperazine ring, a piperidine ring, and an isonicotinonitrile moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-Ethyl-2,3-dioxopiperazine-1-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile typically involves multiple steps. One common route starts with the preparation of 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride, which is then reacted with piperidin-3-ylamine to form the intermediate compound. This intermediate is subsequently reacted with isonicotinonitrile under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-Ethyl-2,3-dioxopiperazine-1-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-((1-(4-Ethyl-2,3-dioxopiperazine-1-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((1-(4-Ethyl-2,3-dioxopiperazine-1-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine and piperidine derivatives, such as:

Uniqueness

What sets 2-((1-(4-Ethyl-2,3-dioxopiperazine-1-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile apart is its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[1-(4-ethyl-2,3-dioxopiperazine-1-carbonyl)piperidin-3-yl]oxypyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O4/c1-2-21-8-9-23(17(25)16(21)24)18(26)22-7-3-4-14(12-22)27-15-10-13(11-19)5-6-20-15/h5-6,10,14H,2-4,7-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVJCOKSEAPPAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)N2CCCC(C2)OC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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